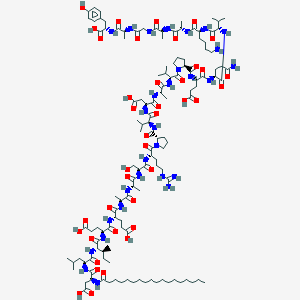
st-Ht31 P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
St-Ht31 P is a negative control for st-Ht31 . It is a stearated form of the peptide Ht-31 . The sequence of this compound is derived from human thyroi . It inhibits the interaction between the RII subunits of cAMP-dependent PKA and A-kinase anchoring protein (AKAP) in cell extracts .
Molecular Structure Analysis
The molecular formula of this compound is C127H209N29O39 . The sequence of this compound is DLIEEAASRPVDAVPEQVKAAGAY . Unfortunately, the 3D structure of this compound is not available as conformer generation is disallowed since too many atoms, too flexible .Physical and Chemical Properties Analysis
The molecular weight of this compound is 2766.2 g/mol . It is soluble to 1 mg/ml in 0.1% Ammonia . The product should be stored at -20 to -70 °C .Aplicaciones Científicas De Investigación
Inhibición de AKAP
St-Ht31 P se conoce como un inhibidor de la proteína de anclaje de la quinasa A (AKAP) . Se ha demostrado que atenúa la translocación estimulada por forskolina de la subunidad catalítica de la proteína quinasa A (PKA) a la membrana plasmática en las neuronas sensoriales del ganglio de la raíz dorsal (DRG) .
Regulación de la apoptosis
La investigación muestra que this compound no contiene la secuencia correcta de aminoácidos y no tiene un efecto discernible sobre la apoptosis . Tampoco afecta el efecto antiapoptótico de PTH 1–34 .
Propiedades antinociceptivas
Se ha encontrado que this compound atenúa la hiperalgesia térmica estimulada por PGE2 en un modelo conductual . Esto sugiere que puede tener aplicaciones potenciales en el manejo del dolor.
Respuestas inflamatorias
Se ha encontrado que this compound aumenta la liberación de IL-8 inducida por CSE de las células ASM y disminuye su supresión por fenoterol . Esto sugiere un papel en la modulación de las respuestas inflamatorias.
Farmacocinética y metabolismo
En los experimentos, se analizaron ratas para detectar posibles respuestas algesicas a las inyecciones del inhibidor this compound en diversas dosis . Los resultados mostraron que el inhibidor no provocó ninguna diferencia significativa en las latencias de retiro basales en relación con el vehículo Tris/salino .
Mecanismo De Acción
Target of Action
The primary target of st-Ht31 P is the A-kinase anchoring protein (AKAP) . AKAPs are a group of structurally diverse proteins which have the common function of binding to the regulatory subunit of protein kinase A (PKA), thus confining the holoenzyme to discrete locations within the cell . This spatial confinement increases the speed and specificity of signal transduction .
Mode of Action
This compound acts as an inhibitor of the interaction between the RII subunits of cAMP-dependent PKA and AKAP . This interaction is crucial for the localization of PKA in the cell, which in turn affects the phosphorylation of downstream targets . By inhibiting this interaction, this compound can modulate the cellular effects of cAMP and PKA .
Biochemical Pathways
The inhibition of the PKA-AKAP interaction by this compound affects several biochemical pathways. For instance, it attenuates the forskolin-stimulated translocation of the PKA catalytic subunit to the plasma membrane . It also attenuates the Ca2±induced potentiation of Iheat in cultured DRG sensory neurons . These effects suggest a role for AKAP in these pathways .
Pharmacokinetics
In experiments, rats were first analyzed for potential algesic responses to 50 μl injections of the this compound inhibitor at 500, 50 and 5 μmol dosages . This suggests that this compound has good bioavailability and can effectively reach its target in the body .
Result of Action
The administration of this compound serves to attenuate PGE2-stimulated thermal hyperalgesia in a behavioral model . This suggests that this compound could have potential applications in the treatment of conditions related to pain and inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of forskolin, a plant-derived compound that raises intracellular cAMP levels, can affect the action of this compound . Furthermore, the cellular environment, including the presence of other signaling molecules and the state of the cell, can also influence the efficacy and stability of this compound .
Análisis Bioquímico
Biochemical Properties
st-Ht31 P plays a significant role in biochemical reactions. It interacts with the protein kinase A (PKA) catalytic subunit and A-kinase anchoring protein (AKAP) . The this compound attenuates forskolin-stimulated translocation of the protein kinase A (PKA) catalytic subunit to the plasma membrane . It also attenuates the Ca 2+ -induced potentiation of I heat in cultured DRG sensory neurons .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by attenuating forskolin-stimulated translocation of the protein kinase A (PKA) catalytic subunit to the plasma membrane . This action impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the interaction between the RII subunits of cAMP-dependent PKA and A-kinase anchoring protein (AKAP) in cell extracts . This inhibition alters human airway smooth muscle proliferation and enhances contractile force generation with upregulation of the contractile protein α-sm-actin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound does not elicit any significant differences in basal withdrawal latencies relative to Tris/saline vehicle . This suggests that this compound has a stable effect on cellular function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 50 μmol /50 μl injection, this compound produced a near complete-blockade of PGE2 (0.3 μg/50 μl injection)-induced thermal hypersensitivity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as the protein kinase A (PKA) catalytic subunit . The interaction of this compound with these enzymes can affect metabolic flux or metabolite levels .
Subcellular Localization
It is known that this compound inhibits the interaction between the RII subunits of cAMP-dependent PKA and A-kinase anchoring protein (AKAP) in cell extracts , which suggests that it may be localized to the sites of these interactions.
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-(octadecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H209N29O39/c1-18-20-21-22-23-24-25-26-27-28-29-30-31-32-33-43-93(160)140-86(62-98(168)169)116(184)147-85(60-66(3)4)117(185)154-103(70(11)19-2)123(191)145-83(51-55-97(166)167)113(181)142-81(49-53-95(162)163)111(179)138-74(15)106(174)136-75(16)108(176)150-89(65-157)118(186)146-84(40-36-57-132-127(130)131)124(192)155-58-37-42-91(155)120(188)152-101(68(7)8)122(190)148-87(63-99(170)171)115(183)139-76(17)109(177)153-102(69(9)10)125(193)156-59-38-41-90(156)119(187)143-82(50-54-96(164)165)112(180)141-80(48-52-92(129)159)114(182)151-100(67(5)6)121(189)144-79(39-34-35-56-128)110(178)137-73(14)105(173)135-71(12)104(172)133-64-94(161)134-72(13)107(175)149-88(126(194)195)61-77-44-46-78(158)47-45-77/h44-47,66-76,79-91,100-103,157-158H,18-43,48-65,128H2,1-17H3,(H2,129,159)(H,133,172)(H,134,161)(H,135,173)(H,136,174)(H,137,178)(H,138,179)(H,139,183)(H,140,160)(H,141,180)(H,142,181)(H,143,187)(H,144,189)(H,145,191)(H,146,186)(H,147,184)(H,148,190)(H,149,175)(H,150,176)(H,151,182)(H,152,188)(H,153,177)(H,154,185)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,194,195)(H4,130,131,132)/t70-,71-,72-,73-,74-,75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-,103-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDRHYCLQPRFBT-CXWVXKSOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H209N29O39 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2766.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
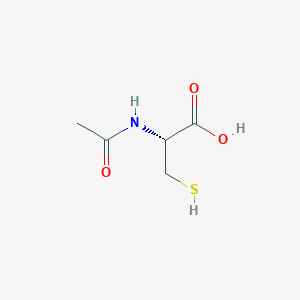
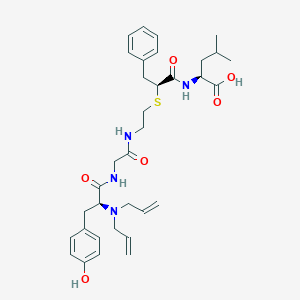
![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)
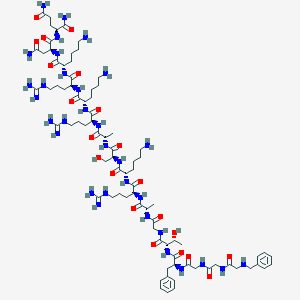
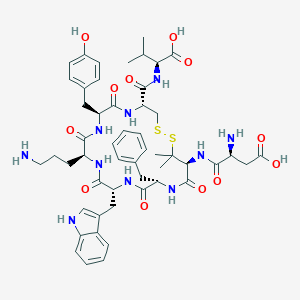
![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)
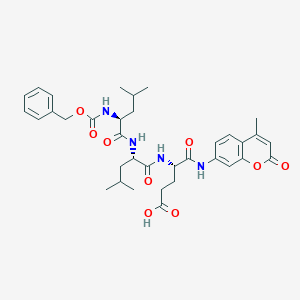
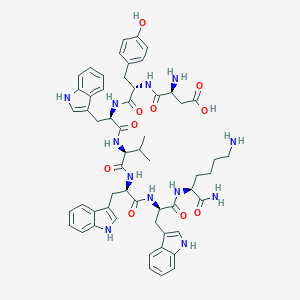
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B549390.png)
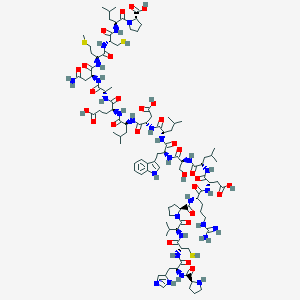
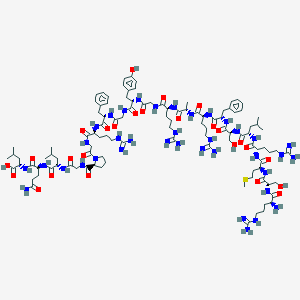
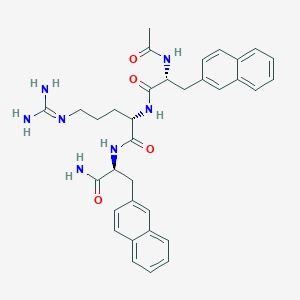
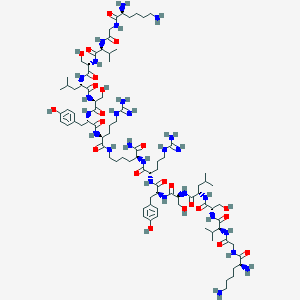
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)
